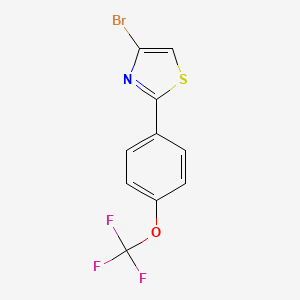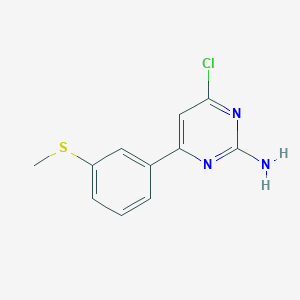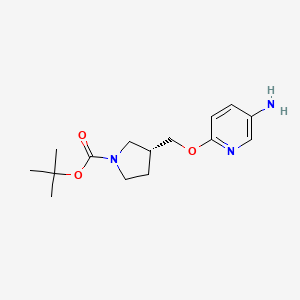
(R)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a phthalimide moiety, and a benzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the phthalimide moiety: This step involves the reaction of a primary amine with phthalic anhydride under heating conditions to form the phthalimide ring.
Coupling of the intermediates: The final step involves coupling the oxazolidinone intermediate with the phthalimide intermediate under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde or benzoic acid derivative, while reduction of the oxazolidinone ring could yield an amino alcohol.
科学的研究の応用
®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways involved would vary based on the specific activity being studied.
類似化合物との比較
Similar Compounds
(S)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione: The enantiomer of the compound, which may have different biological activities.
N-benzylphthalimide: A simpler compound with a similar phthalimide moiety.
Oxazolidinone derivatives: Compounds with the oxazolidinone ring, which are known for their antimicrobial properties.
Uniqueness
®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione is unique due to its combination of functional groups, which can confer distinct chemical and biological properties. Its specific stereochemistry (R-configuration) may also result in different interactions with biological targets compared to its enantiomer.
特性
IUPAC Name |
2-[5-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-5-oxopentyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c26-20(25-17(15-30-23(25)29)14-16-8-2-1-3-9-16)12-6-7-13-24-21(27)18-10-4-5-11-19(18)22(24)28/h1-5,8-11,17H,6-7,12-15H2/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJDHHQLZNVOHJ-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CCCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














